(2-Methoxyanilino)(2-thienyl)methyl cyanide
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Overview
Description
(2-Methoxyanilino)(2-thienyl)methyl cyanide is an organic compound that features a combination of aniline, thiophene, and cyanide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyanilino)(2-thienyl)methyl cyanide typically involves the reaction of 2-methoxyaniline with 2-thiophenecarbonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyanilino)(2-thienyl)methyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanide group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced products with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the cyanide group.
Scientific Research Applications
(2-Methoxyanilino)(2-thienyl)methyl cyanide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Methoxyanilino)(2-thienyl)methyl cyanide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2-Methoxyanilino)(2-thienyl)methyl cyanide: Unique due to the presence of both aniline and thiophene functional groups.
2-(2-Methoxyanilino)acetonitrile: Similar structure but lacks the thiophene ring.
2-(2-Thienyl)acetonitrile: Contains the thiophene ring but lacks the aniline group.
Uniqueness
This compound is unique due to its combination of aniline, thiophene, and cyanide functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H12N2OS |
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Molecular Weight |
244.31 g/mol |
IUPAC Name |
2-(2-methoxyanilino)-2-thiophen-2-ylacetonitrile |
InChI |
InChI=1S/C13H12N2OS/c1-16-12-6-3-2-5-10(12)15-11(9-14)13-7-4-8-17-13/h2-8,11,15H,1H3 |
InChI Key |
FBJPTUSRPDRHRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(C#N)C2=CC=CS2 |
Origin of Product |
United States |
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